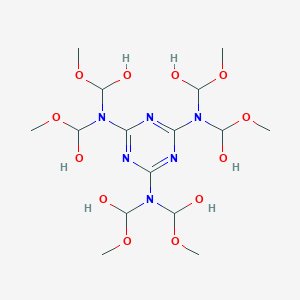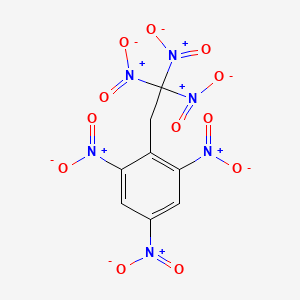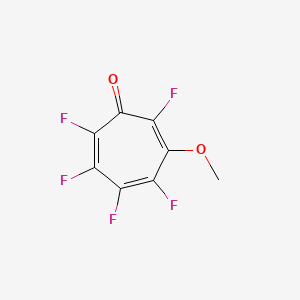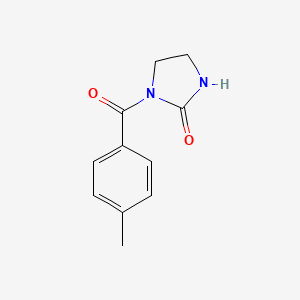
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol): is a complex organic compound characterized by its triazine core and multiple methoxymethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) typically involves the reaction of cyanuric chloride with hexakis(methoxymethanol)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including nucleophilic substitution and condensation reactions, to achieve the final product.
Industrial Production Methods
On an industrial scale, the production of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace methoxymethanol groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(ethoxymethanol)
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(propoxymethanol)
Uniqueness
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) is unique due to its specific methoxymethanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
58607-87-7 |
|---|---|
Molecular Formula |
C15H30N6O12 |
Molecular Weight |
486.43 g/mol |
IUPAC Name |
[[4,6-bis[bis[hydroxy(methoxy)methyl]amino]-1,3,5-triazin-2-yl]-[hydroxy(methoxy)methyl]amino]-methoxymethanol |
InChI |
InChI=1S/C15H30N6O12/c1-28-10(22)19(11(23)29-2)7-16-8(20(12(24)30-3)13(25)31-4)18-9(17-7)21(14(26)32-5)15(27)33-6/h10-15,22-27H,1-6H3 |
InChI Key |
KNJZWIDVVAHAFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(N(C1=NC(=NC(=N1)N(C(O)OC)C(O)OC)N(C(O)OC)C(O)OC)C(O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)


![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)






![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)



